3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one
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Overview
Description
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C8H7Br3O2 It is characterized by the presence of three bromine atoms, a hydroxyl group, and two methyl groups attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one typically involves the bromination of 6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Electrophilic substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Electrophilic substitution: Substituted derivatives with different electrophiles.
Oxidation: Formation of carbonyl compounds.
Reduction: De-brominated or de-hydroxylated products.
Scientific Research Applications
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atoms and hydroxyl group play a crucial role in its reactivity, allowing it to form covalent bonds with various biomolecules. The compound’s ability to undergo electrophilic substitution and oxidation-reduction reactions enables it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tribromo-3-hydroxybenzoic acid
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
- 6,6-Dimethylcyclohexa-2,4-dien-1-one
Uniqueness
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one is unique due to the specific arrangement of bromine atoms and the presence of both hydroxyl and methyl groups on the cyclohexa-2,4-dien-1-one ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
84700-75-4 |
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Molecular Formula |
C8H7Br3O2 |
Molecular Weight |
374.85 g/mol |
IUPAC Name |
3,4,5-tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H7Br3O2/c1-3-4(9)5(10)6(11)8(2,13)7(3)12/h13H,1-2H3 |
InChI Key |
LSBIINZTPUDMSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(C1=O)(C)O)Br)Br)Br |
Origin of Product |
United States |
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